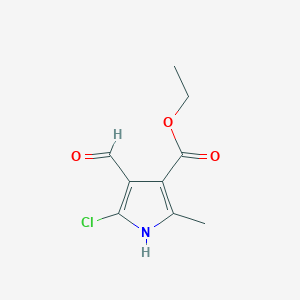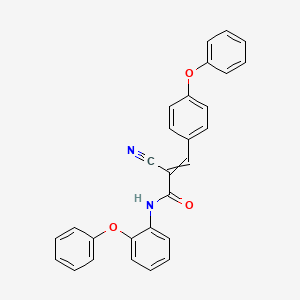
2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide is a chemical compound that has been the focus of scientific research for its potential use as a therapeutic agent. This compound belongs to the family of propenamides and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Optical Properties and Stacking Mode
Research shows that derivatives of 3-aryl-2-cyano acrylamide, which are structurally similar to 2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide, exhibit varying optical properties due to different face-to-face stacking modes. These compounds demonstrate distinct luminescence characteristics, which can be attributed to phase transformations between crystalline and amorphous states, influenced by molecular interactions (Song et al., 2015).
Selective Hydrogenation in Chemical Industry
A study on the hydrogenation of phenol and its derivatives highlights the potential of using similar compounds in catalysis. The research demonstrates the efficiency and selectivity of this process in aqueous media, which could be relevant for industrial applications, such as in the manufacture of polyamides (Wang et al., 2011).
Molecular Structure and Interaction
Analogs of 2-cyano acrylamide compounds, including those similar to this compound, have been studied for their molecular structure, revealing insights into hydrogen-bonding networks and crystal packing. Such compounds often exhibit a conjugated pi-system that ensures molecular planarity, crucial for various chemical interactions and applications (Ghosh et al., 2000).
Fragmentation Patterns in Mass Spectrometry
Research into the fragmentation patterns of similar compounds in mass spectrometry has revealed the influence of neighboring group participation. This understanding is vital in analytical chemistry, particularly in the structural elucidation of complex organic compounds (Bigler & Hesse, 1995).
Applications in Synthesis and Characterization of Polyamides
Studies have been conducted on the synthesis of aromatic polyamides and polyimides using compounds structurally related to this compound. These researches focus on the development of materials with specific thermal and mechanical properties, highlighting the compound's role in advanced material science (Yang & Lin, 1995; Yang & Lin, 1994).
Eigenschaften
IUPAC Name |
2-cyano-N-(2-phenoxyphenyl)-3-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c29-20-22(19-21-15-17-25(18-16-21)32-23-9-3-1-4-10-23)28(31)30-26-13-7-8-14-27(26)33-24-11-5-2-6-12-24/h1-19H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHGUUYKYGYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)
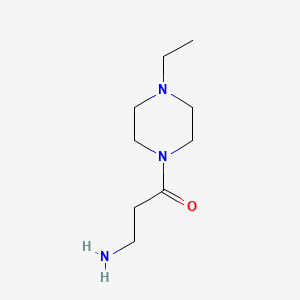
![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2876615.png)
![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)
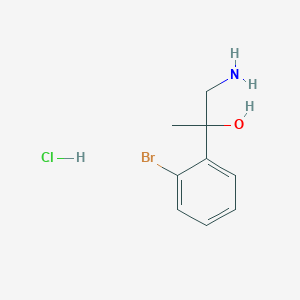
![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
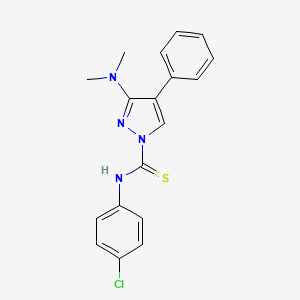

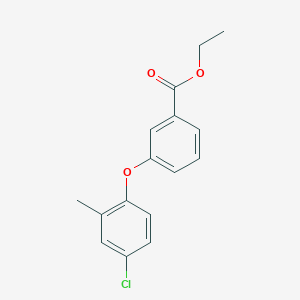
![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)
